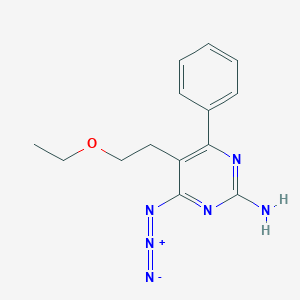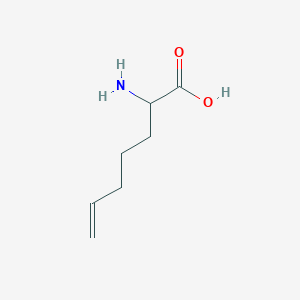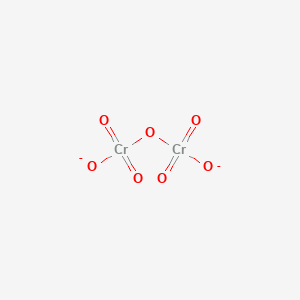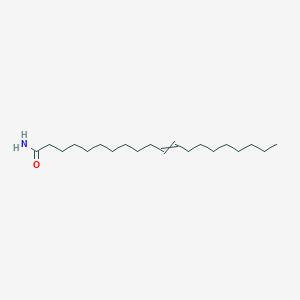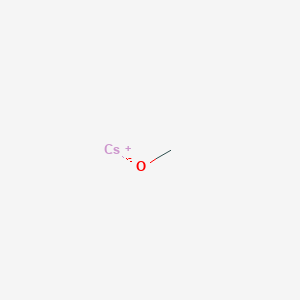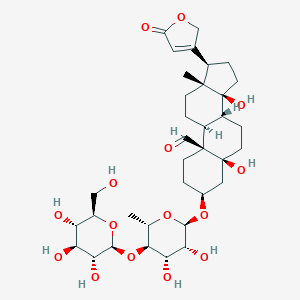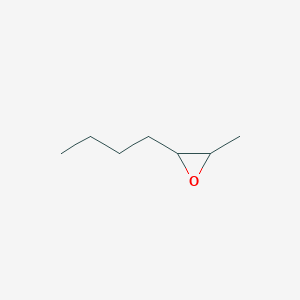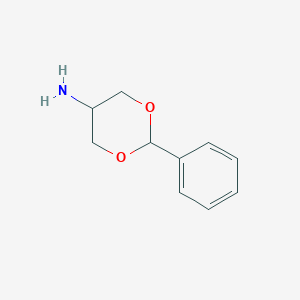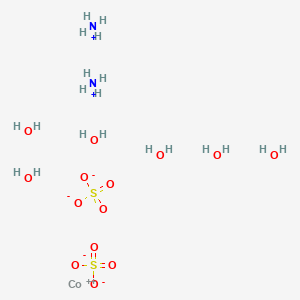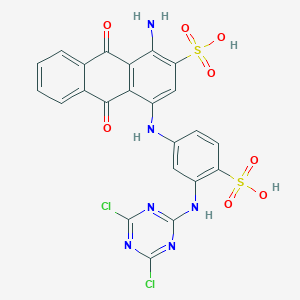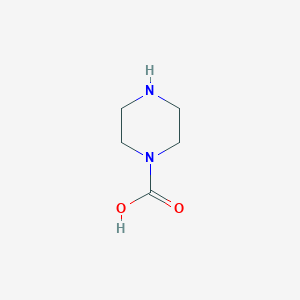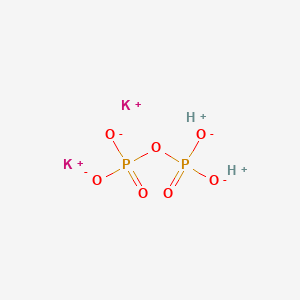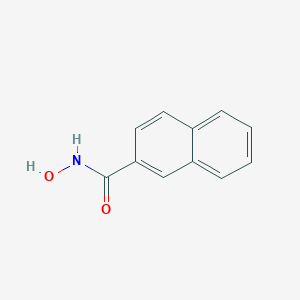
N-Hydroxy-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research for many years. This compound is also known as NHA and has been found to have a wide range of applications in the field of biochemistry and molecular biology.
Mecanismo De Acción
NHA inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to an increase in acetylation of histones, which can lead to changes in gene expression. NHA has also been found to inhibit the activity of other enzymes, including DNA methyltransferase and topoisomerase II.
Efectos Bioquímicos Y Fisiológicos
NHA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC enzymes. NHA has also been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NHA has several advantages for lab experiments, including its ability to inhibit HDAC enzymes and induce cell cycle arrest and apoptosis in cancer cells. However, NHA has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of NHA in scientific research. One direction is to develop more potent and selective HDAC inhibitors based on the structure of NHA. Another direction is to investigate the potential of NHA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the use of NHA in combination with other drugs may lead to improved therapeutic outcomes.
Métodos De Síntesis
NHA can be synthesized using various methods, including the reaction of 2-naphthalenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The yield of NHA can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
NHA has been widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. NHA has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
10335-79-2 |
|---|---|
Nombre del producto |
N-Hydroxy-2-naphthalenecarboxamide |
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
Clave InChI |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Otros números CAS |
10335-79-2 |
Sinónimos |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



